The presence of the aldehyde group (CHO) suggests 1-Ethyl-1H-pyrazole-4-carbaldehyde could be a useful building block in organic synthesis. Aldehydes are versatile functional groups that can undergo a variety of reactions to form complex molecules. -
1-Ethyl-1H-pyrazole-4-carbaldehyde contains a pyrazole ring, a five-membered heterocyclic aromatic structure. Pyrazoles are a class of compounds with diverse biological activities, and 1-Ethyl-1H-pyrazole-4-carbaldehyde could serve as a starting material for the synthesis of novel pyrazole-based compounds with potential medicinal or functional properties.
Due to the presence of both the pyrazole ring and the aldehyde group, 1-Ethyl-1H-pyrazole-4-carbaldehyde may hold potential for development into new medicinal agents. Many drugs contain heterocyclic aromatic rings and aldehydes, and further research could explore if 1-Ethyl-1H-pyrazole-4-carbaldehyde possesses any interesting biological properties.
1-Ethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of 124.14 g/mol. It appears as a colorless or light yellow liquid and is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and a formyl group (-CHO) at the 4-position of the pyrazole ring.
Research indicates that compounds related to 1-ethyl-1H-pyrazole-4-carbaldehyde exhibit various biological activities. Some studies suggest potential anti-cancer properties, as derivatives of pyrazole have been synthesized and tested for their efficacy against cancer cell lines. Additionally, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them of interest in pharmaceutical development .
The synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
1-Ethyl-1H-pyrazole-4-carbaldehyde is primarily used in:
Several compounds share structural similarities with 1-ethyl-1H-pyrazole-4-carbaldehyde, often exhibiting comparable biological activities. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 | 0.94 | Contains an isopropyl group enhancing lipophilicity. |
1-Propyl-1H-pyrazole-4-carbaldehyde | 473249-36-4 | 0.94 | Propyl group may influence solubility properties. |
1-Isobutyl-1H-pyrazole-4-carbaldehyde | 1006333-32-9 | 0.91 | Isobutyl group may affect steric hindrance in reactions. |
1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 0.88 | Methyl group could enhance reactivity due to less steric hindrance. |
1-Cyclopropyl-1H-pyrazole-4-carbaldehyde | 1082066-00-9 | 0.87 | Cyclopropyl moiety introduces unique strain effects in reactions. |
These compounds demonstrate how slight variations in structure can lead to different chemical properties and biological activities, emphasizing the importance of substituent effects in drug design and synthesis .
The molecular structure of 1-ethyl-1H-pyrazole-4-carbaldehyde is defined by its empirical formula C₆H₈N₂O, which encompasses six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom [3] [5]. The compound features a pyrazole core consisting of a five-membered heterocyclic ring with nitrogen atoms positioned at the 1 and 2 locations, forming what is characterized as vicinal nitrogen arrangement [1]. The structural framework includes an ethyl substituent attached to the nitrogen at position 1 and an aldehyde functional group positioned at carbon 4 of the pyrazole ring [3] [6].
The SMILES representation of this compound is CCN1C=C(C=N1)C=O, which provides a linear notation describing the connectivity of atoms within the molecule [5] [6]. The InChI identifier, InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3, offers a standardized method for representing the molecular structure in chemical databases [5] [7].
Property | Value |
---|---|
Molecular Formula | C₆H₈N₂O [3] |
Molecular Weight | 124.14 g/mol [4] |
CAS Registry Number | 304903-10-4 [3] |
European Community Number | 673-177-0 [3] |
SMILES | CCN1C=C(C=N1)C=O [5] |
InChI | InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 [5] |
InChIKey | UMSDESWKSPAALM-UHFFFAOYSA-N [5] |
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-ethyl-1H-pyrazole-4-carbaldehyde [3] [6]. This nomenclature follows the established conventions for heterocyclic compounds, where the pyrazole ring serves as the parent structure, with numerical designations indicating the positions of substituents [3]. The prefix "1-ethyl" specifies the ethyl group attachment to nitrogen atom 1, while "4-carbaldehyde" indicates the aldehyde functional group location at carbon position 4 [3] [6].
Alternative designations for this compound include several synonymous names found in chemical literature and databases [3]. These include 1-ethyl-1H-pyrazole-4-carboxaldehyde, 1-ethylpyrazole-4-carbaldehyde, and 1H-pyrazole-4-carboxaldehyde, 1-ethyl- [3]. Additional registry identifiers include N-Ethyl-4-formylpyrazole and various commercial catalog numbers such as MFCD02090888 [3].
The compound is also referenced under multiple database identifiers, including its DSSTox Substance ID DTXSID10374547 and Wikidata identifier Q72477024 [3]. These alternative designations facilitate cross-referencing across different chemical databases and literature sources while maintaining consistent identification of the same molecular entity [3] [7].
The structural configuration of 1-ethyl-1H-pyrazole-4-carbaldehyde is fundamentally influenced by the pyrazole ring system, which exists as a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions [1]. Pyrazole derivatives can exhibit tautomerism, particularly in unsubstituted forms, where the hydrogen atom may migrate between the two nitrogen positions [1] [8]. However, in 1-ethyl-1H-pyrazole-4-carbaldehyde, the ethyl substitution at nitrogen 1 effectively eliminates this tautomeric possibility, fixing the compound in a single structural form [1].
The compound does not exhibit geometric isomerism due to the absence of carbon-carbon double bonds outside the aromatic system [9]. The aldehyde functional group at position 4 is planar and contributes to the overall molecular rigidity through its sp² hybridization [10]. Research has demonstrated that pyrazole derivatives with aldehyde substituents maintain structural integrity without significant conformational flexibility in the aldehyde moiety [9] [11].
Substitution patterns in pyrazole derivatives significantly influence their stability and electronic properties [1]. The 1,4-disubstitution pattern in this compound, with ethyl at nitrogen 1 and carbaldehyde at carbon 4, represents a stable configuration that avoids steric hindrance while maintaining optimal electronic distribution [1] [2]. Studies on related pyrazole-carbaldehyde derivatives have shown that this substitution pattern promotes enhanced reactivity of the aldehyde group due to the electron-withdrawing nature of the pyrazole ring [9] .
The electronic distribution in 1-ethyl-1H-pyrazole-4-carbaldehyde is characterized by the aromatic nature of the pyrazole ring, which exhibits delocalized π-electron systems across the five-membered heterocycle [1] [13]. The pyrazole ring contains six π-electrons distributed over five atoms, satisfying Hückel's rule for aromaticity and contributing to the compound's stability [1]. The nitrogen atoms within the ring exhibit different electronic characteristics: nitrogen 1 functions as a pyrrole-like nitrogen contributing one electron to the aromatic system, while nitrogen 2 behaves as a pyridine-like nitrogen with a lone pair of electrons [1].
Computational studies on pyrazole derivatives have revealed that the aromatic stabilization energy contributes significantly to the overall molecular stability [14] [15]. The multicenter index for aromaticity in pyrazole systems typically ranges around 0.047 atomic units, indicating substantial aromatic character [13]. The electron distribution within the ring is influenced by substituent effects, with the ethyl group acting as a weak electron-donating group and the carbaldehyde group serving as an electron-withdrawing substituent [1] .
The carbaldehyde functional group introduces additional electronic complexity through its carbonyl system [10]. The carbon-oxygen double bond exhibits significant polarization, with the oxygen atom bearing partial negative charge and the carbon atom carrying partial positive charge [10]. This polarization is enhanced by the electron-withdrawing effect of the adjacent pyrazole ring, which increases the electrophilic character of the aldehydic carbon [10].
Resonance structures in this compound primarily involve the aromatic pyrazole system, where electron delocalization occurs through the nitrogen and carbon atoms of the ring [1]. The aldehyde group does not participate significantly in resonance with the pyrazole ring due to the sp² carbon at position 4 serving as an effective conjugation barrier [9]. However, the electron-withdrawing nature of the carbonyl group influences the overall electron density distribution within the pyrazole ring, particularly affecting the electron density at carbon 4 .
The molecular geometry of 1-ethyl-1H-pyrazole-4-carbaldehyde is predominantly determined by the planar nature of the pyrazole ring system [16]. Crystallographic studies of related pyrazole derivatives have consistently demonstrated that the five-membered pyrazole ring maintains near-perfect planarity with root mean square deviations typically less than 0.05 Ångströms [16] [17]. The ring exhibits minimal puckering, with atoms deviating from the mean plane by no more than 0.06 Ångströms in most cases [17].
The ethyl substituent at nitrogen 1 introduces conformational flexibility through rotation around the nitrogen-carbon bond . Computational studies suggest that the ethyl group can adopt multiple conformations, with the most stable arrangement typically placing the ethyl carbon atoms in a staggered configuration relative to the pyrazole ring . The carbon-nitrogen bond length between the pyrazole nitrogen and the ethyl carbon typically measures approximately 1.46 Ångströms [14].
The aldehyde functional group at position 4 maintains a planar geometry consistent with sp² hybridization of the aldehydic carbon [10]. The carbon-oxygen double bond length in pyrazole-carbaldehyde derivatives typically ranges from 1.20 to 1.22 Ångströms, while the carbon-hydrogen bond of the aldehyde group measures approximately 1.09 Ångströms [14] [10]. The aldehyde group is coplanar with the pyrazole ring, allowing for optimal conjugation between the carbonyl π-system and the aromatic ring [19].
Bond angles within the pyrazole ring conform to the expected values for aromatic five-membered heterocycles [14]. The nitrogen-nitrogen-carbon angles typically measure around 112°, while carbon-nitrogen-nitrogen angles approximate 106° [14]. The presence of the aldehyde substituent causes slight distortions in bond angles adjacent to carbon 4, with angles deviating by approximately 2-3° from ideal values [14].
1-Ethyl-1H-pyrazole-4-carbaldehyde exists as a liquid at room temperature with a characteristic appearance ranging from clear, dark yellow to orange in color [1] [2]. Some sources describe it as colorless to light yellow liquid [2], indicating potential variation in purity or storage conditions. The compound has a molecular weight of 124.14 g/mol and a molecular formula of C₆H₈N₂O [1] [3].
The compound exhibits a density of 1.10 ± 0.1 g/cm³ [1] [4], which is typical for organic compounds containing nitrogen heterocycles. This density value indicates that the compound is slightly denser than water, consistent with the presence of the pyrazole ring system and the aldehyde functional group. The refractive index has been determined to be 1.541 [5] [6], providing additional characterization data for identification and purity assessment.
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [1] [7] [2] |
Appearance | Clear, dark yellow to orange | [1] [2] |
Density | 1.10 ± 0.1 g/cm³ | [1] [4] |
Refractive Index | 1.541 | [5] [6] |
Molecular Weight | 124.14 g/mol | [1] [3] |
The boiling point of 1-Ethyl-1H-pyrazole-4-carbaldehyde has been determined to be 229.9 ± 13.0°C at 760 mmHg [1] [8] [4] [9]. This relatively high boiling point is characteristic of compounds containing both aromatic heterocycles and polar functional groups. The elevated boiling point can be attributed to intermolecular forces including dipole-dipole interactions from the aldehyde carbonyl group and potential hydrogen bonding interactions involving the pyrazole nitrogen atoms.
Alternative boiling point data indicates 72°C at 1.8 mmHg [1] [10], demonstrating the significant pressure dependence of the boiling point. This reduced pressure boiling point is valuable for laboratory distillation procedures and purification processes where thermal decomposition might be a concern at atmospheric pressure.
The flash point of the compound has been measured at 92.8 ± 19.8°C [4] [9], which is an important safety parameter indicating the lowest temperature at which the compound can form an ignitable mixture with air. This relatively high flash point suggests reduced fire hazard under normal laboratory conditions compared to more volatile solvents.
1-Ethyl-1H-pyrazole-4-carbaldehyde demonstrates stability under inert atmosphere conditions [11] [12]. The compound requires storage at 2-8°C under inert atmosphere or 4°C under nitrogen [13] [8] [2] to maintain optimal stability and prevent oxidation or degradation of the aldehyde functional group.
The vapor pressure of the compound is 0.0678 mmHg at 25°C [4] [5], indicating low volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling, as it reduces the likelihood of evaporation and concentration changes over time.
Thermodynamic Parameter | Value | Conditions/Notes |
---|---|---|
Boiling Point | 229.9°C | 760 mmHg (standard pressure) |
Boiling Point (reduced pressure) | 72°C | 1.8 mmHg |
Flash Point | 92.8°C | Fire safety parameter |
Vapor Pressure | 0.0678 mmHg | At 25°C |
Storage Temperature | 2-8°C | Inert atmosphere required |
The solubility characteristics of 1-Ethyl-1H-pyrazole-4-carbaldehyde have been documented for several solvents. The compound is soluble in dimethyl sulfoxide (DMSO) [11], which is commonly used as a solvent for biological and chemical applications. This solubility in DMSO is advantageous for pharmaceutical research and biological screening applications.
Based on the structural characteristics and the behavior of similar pyrazole compounds, 1-Ethyl-1H-pyrazole-4-carbaldehyde is expected to be generally soluble in organic solvents [14]. The presence of the ethyl group enhances lipophilicity, while the aldehyde and pyrazole functionalities provide sites for dipolar interactions with polar organic solvents.
The compound's limited solubility in water can be inferred from its organic nature and the presence of the ethyl substituent, which increases hydrophobic character. However, the polar aldehyde group and nitrogen atoms in the pyrazole ring may confer some degree of water miscibility, though likely limited compared to purely aqueous systems.
Solvent Category | Solubility | Notes |
---|---|---|
DMSO | Soluble | Confirmed experimentally [11] |
Organic Solvents | Generally soluble | Based on structural analysis |
Water | Limited | Inferred from hydrophobic character |
Polar Aprotic | Good | Expected based on polarity |
Alcohols | Soluble | Typical for aldehydes |
The predicted pKa value for 1-Ethyl-1H-pyrazole-4-carbaldehyde is 0.19 ± 0.10 [1] [13]. This extremely low pKa value suggests that the compound exhibits weak acidic behavior under aqueous conditions. The acidic character is likely associated with the aldehyde hydrogen, which can be deprotonated under strongly basic conditions.
The pyrazole ring system contains two nitrogen atoms that can potentially participate in acid-base equilibria. The nitrogen at position 1 (bearing the ethyl substituent) is not available for protonation due to its substitution, while the nitrogen at position 2 retains its lone pair and could theoretically accept protons under acidic conditions. However, the electron-withdrawing effect of the aldehyde group at position 4 would reduce the basicity of the pyrazole nitrogen atoms.
The reactivity of 1-Ethyl-1H-pyrazole-4-carbaldehyde is primarily governed by the aldehyde functional group, which serves as the most reactive site in the molecule. The aldehyde carbon exhibits electrophilic character due to the polarization of the C=O bond, making it susceptible to nucleophilic addition reactions [15] [17] [18] [19].
The aldehyde group can undergo various typical reactions including:
Nucleophilic Addition: The carbonyl carbon readily accepts nucleophiles, forming tetrahedral intermediates that can lead to alcohols, imines, or other derivatives [15] [17]. The reactivity is enhanced compared to ketones due to reduced steric hindrance and greater electrophilic character of aldehydes [17] [19].
Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide . This transformation is frequently employed in synthetic applications.
Reduction Reactions: The compound can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
Condensation Reactions: The aldehyde readily participates in condensation reactions with amines to form imines or Schiff bases, and with active methylene compounds in aldol-type reactions [20] [21].
The pyrazole ring system provides additional reactivity through its aromatic character and nitrogen functionalities. The ring can undergo electrophilic substitution reactions, typically at the 5-position (adjacent to the unsubstituted nitrogen) . The electron-withdrawing nature of the aldehyde group activates the pyrazole ring toward nucleophilic attack and deactivates it toward electrophilic substitution.
Reactive Site | Reaction Type | Typical Reagents |
---|---|---|
Aldehyde Carbon | Nucleophilic Addition | Amines, alcohols, hydrides |
Aldehyde Group | Oxidation | KMnO₄, CrO₃, PCC |
Aldehyde Group | Reduction | NaBH₄, LiAlH₄ |
Pyrazole Ring | Electrophilic Substitution | Halogens, nitrating agents |
Overall Molecule | Condensation | Aldehydes, ketones, amines |
Irritant